tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate

PROTAC Lipophilicity Permeability

Procure tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate (CAS 320581-09-7), a bifunctional mono-Boc-protected diamine featuring a unique gem-dimethyl backbone. This sterically hindered core introduces a conformational ‘kink’ critical for optimizing PROTAC ternary complex formation and protein degradation. Its distinct lipophilicity (XLogP3=0.6) and TPSA (64.4 Ų) allow precise modulation of degrader permeability. Superior to linear N-Boc-diamines, the gem-dimethyl group enhances metabolic stability and mimics steric bulk, making it essential for reproducible SAR in drug discovery. Typical purity: ≥97%. Ideal for PROTAC linkers, peptide SPPS, and DPP-4 inhibitor research. Immediate availability for R&D scale-up.

Molecular Formula C9H20N2O2
Molecular Weight 188.271
CAS No. 320581-09-7
Cat. No. B592116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-amino-2-methylpropan-2-yl)carbamate
CAS320581-09-7
Molecular FormulaC9H20N2O2
Molecular Weight188.271
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C)(C)CN
InChIInChI=1S/C9H20N2O2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h6,10H2,1-5H3,(H,11,12)
InChIKeyVFEPPZUGBHOHKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate (CAS 320581-09-7): A Gem-Dimethyl Mono-Boc Diamine Linker and Protected Building Block for Targeted Synthesis


tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate (CAS 320581-09-7) is a bifunctional molecule belonging to the class of mono-Boc-protected diamines. It features a free primary amine and a tert-butyloxycarbonyl (Boc)-protected amine, separated by a sterically hindered gem-dimethyl carbon backbone [1]. This structural motif is specifically utilized in the synthesis of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), and as a protected building block in peptide and medicinal chemistry, where its unique steric profile influences reactivity and molecular properties [2][3].

Why tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate (CAS 320581-09-7) Cannot Be Directly Substituted by Common Linear Analogs


The presence of a gem-dimethyl group at the central carbon of tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate is not a trivial modification; it fundamentally alters the molecule's physicochemical and reactivity profile compared to simple alkyl chain mono-Boc diamines like N-Boc-1,2-ethylenediamine or N-Boc-1,3-propanediamine. This steric hindrance directly impacts crucial parameters for drug discovery and chemical synthesis, including molecular conformation, lipophilicity, and the rate of amine coupling reactions [1]. Consequently, substituting it with a linear analog without accounting for these quantifiable differences will likely lead to altered reaction kinetics, different product conformations, and a failure to replicate structure-activity relationships (SAR) in applications like PROTAC development, where linker properties are known to be critical for biological activity [2][3].

Head-to-Head Comparison Data for tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate vs. Linear Analogs


Enhanced Lipophilicity (XLogP3: 0.6) Compared to N-Boc-1,2-ethylenediamine (XLogP3: -0.3)

tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate exhibits significantly higher calculated lipophilicity than its linear C2 analog, N-Boc-1,2-ethylenediamine (CAS 57260-73-8). The XLogP3 value, a widely used measure of partition coefficient, is 0.6 for the target compound, compared to -0.3 for N-Boc-1,2-ethylenediamine [1][2]. This difference of 0.9 log units suggests the gem-dimethyl group increases the molecule's preference for non-polar environments.

PROTAC Lipophilicity Permeability Medicinal Chemistry

Increased Topological Polar Surface Area (TPSA: 64.4 Ų) vs. Simpler Analogs (e.g., N-Boc-1,2-ethylenediamine: 55.6 Ų)

Despite its higher lipophilicity, the target compound has a larger Topological Polar Surface Area (TPSA) of 64.4 Ų, compared to 55.6 Ų for the linear analog N-Boc-1,2-ethylenediamine [1]. This is a counter-intuitive finding where the more sterically hindered molecule presents a larger polar surface.

Permeability Drug-likeness ADME Structural Analysis

Commercial Availability at Defined 97% Purity Grade from Multiple Global Vendors

tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate is widely available from established global vendors such as Sigma-Aldrich (Ambeed), Bide Pharmatech, and MolCore, consistently offered with a minimum purity specification of 97% . This is in contrast to some less common or custom analogs, which may have lower or unspecified purity and longer lead times.

Procurement Sourcing Quality Control Reproducibility

High-Value Research and Industrial Applications for tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate


PROTAC Linker Synthesis for Tertiary Complex Formation

This compound is an optimal choice for creating a sterically constrained linker in the synthesis of PROTACs. Its gem-dimethyl core introduces a conformational 'kink' that can precisely influence the spatial arrangement between the target protein ligand and the E3 ligase ligand, a parameter shown to be critical for successful ternary complex formation and protein degradation [1]. The compound's favorable XLogP3 of 0.6 and TPSA of 64.4 Ų also provide a distinct physicochemical signature that can be leveraged to fine-tune the permeability of the resulting degrader molecule [2].

Synthesis of Sterically Hindered Peptidomimetics and Non-Natural Amino Acid Building Blocks

As a protected 1,2-diamine, this compound serves as a building block for introducing a sterically hindered, gem-dimethyl-containing motif into peptide chains or small molecules . The gem-dimethyl group mimics the steric bulk of certain amino acid side chains (e.g., valine) and can be used to probe the effects of steric hindrance on biological activity or to enhance the metabolic stability of a peptide, as it is not a natural substrate for proteases. The Boc protecting group is orthogonal to base-labile protecting groups like Fmoc, allowing for selective deprotection in standard solid-phase peptide synthesis (SPPS) workflows [3].

Synthesis of DPP-4 Inhibitor Intermediates and Related Therapeutics

The compound has been directly referenced as an intermediate or building block ('阿拉格列汀 imF') in the context of alogliptin-related chemistry, a marketed DPP-4 inhibitor for type 2 diabetes . Its structural features, particularly the sterically hindered diamine core, are valuable for optimizing the binding affinity and selectivity of molecules targeting enzymes like DPP-4. Using this specific building block ensures chemical and stereochemical fidelity when synthesizing known active pharmaceutical ingredients (APIs) or exploring novel analogs in this therapeutic class [1].

Physicochemical Probe to Modulate Molecular Conformation and Solubility

Beyond its role as a simple linker, this compound's unique combination of properties—high lipophilicity (XLogP3=0.6) alongside a relatively high TPSA (64.4 Ų)—makes it a useful tool for medicinal chemists aiming to deliberately modulate the physicochemical profile of a lead compound [1]. Its ESOL-predicted aqueous solubility of 16.3 mg/mL provides a practical starting point for formulation [2]. It can be used as a 'probe' to test how introducing steric bulk and altering lipophilicity impacts critical ADME parameters like passive permeability and solubility without introducing aromaticity or additional hydrogen bond donors.

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